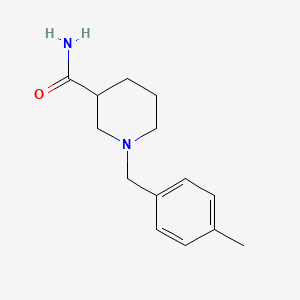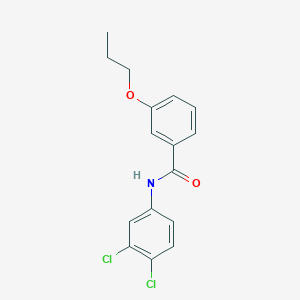![molecular formula C21H19FN2O4S B4962861 N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4962861.png)
N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, also known as Compound A, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in various preclinical studies, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide A is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. In addition, it has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide A in lab experiments is its relatively simple synthesis method. In addition, it has been shown to have low toxicity in preclinical studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide A. One area of interest is its potential use in treating autoimmune diseases such as multiple sclerosis. In addition, it has been investigated for its potential use in treating various types of cancer. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide A involves several steps, including the reaction of 2-fluoroaniline with 4-methoxybenzenesulfonyl chloride to form N-(2-fluorophenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with N-phenylglycine to form this compound A. The overall yield of this synthesis is approximately 30%.
Scientific Research Applications
N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide A has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, it has been investigated for its potential use in treating diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-17-11-13-18(14-12-17)29(26,27)24(16-7-3-2-4-8-16)15-21(25)23-20-10-6-5-9-19(20)22/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAZIQLYBHUDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)




![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)